
Pulsatilla saponin D
説明
準備方法
合成経路と反応条件
パルスサティラサポニンDは、Pulsatilla chinensisおよびPulsatilla koreanaの根から、溶媒抽出法を用いて単離することができます 。 このプロセスには、メタノールまたはエタノールなどの溶媒を使用してサポニンを抽出し、その後クロマトグラフィー技術を用いて精製することが含まれます .
工業生産方法
工業的な設定では、パルスサティラサポニンDの抽出は、大規模な溶媒抽出および精製プロセスを用いてスケールアップされます。Pulsatilla種の根は、バルクで処理され、サポニンは工業グレードの溶媒を使用して抽出されます。 粗抽出物は、その後、カラムクロマトグラフィーや結晶化などの様々な精製工程にかけられ、純粋なパルスサティラサポニンDが得られます .
化学反応の分析
反応の種類
パルスサティラサポニンDは、以下を含む様々な化学反応を起こします。
酸化: パルスサティラサポニンDは、酸化されて様々な誘導体になります。
還元: 還元反応は、パルスサティラサポニンDの官能基を変性させることができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウムや過酸化水素などがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が用いられます。
主要な生成物
これらの反応から生成される主要な生成物には、官能基が修飾された様々なパルスサティラサポニンDの誘導体があり、これらは異なる薬理作用を示す可能性があります .
科学研究への応用
パルスサティラサポニンDは、幅広い科学研究に応用されています。
科学的研究の応用
Anticancer Properties
1. Cytotoxicity Against Cancer Cells
Numerous studies have demonstrated that Pulsatilla saponin D exhibits potent cytotoxic effects against various human cancer cell lines. For instance, a study reported that PSD showed significant antiproliferative activity with IC50 values ranging from 1.2 to 4.7 μM against five tumor cell lines: SMMC-7721, MCF-7, NCI-H460, A549, and HCT-116 . Furthermore, another investigation highlighted that PSD effectively inhibited tumor growth in vivo, achieving an inhibition rate of 82% at a dosage of 6.4 mg/kg in mice bearing Lewis lung carcinoma (LLC) cells .
2. Mechanisms of Action
The anticancer effects of PSD can be attributed to several mechanisms:
- Induction of Apoptosis : PSD has been shown to induce apoptosis in cancer cells through various pathways. For example, it activates caspase-3 and poly(ADP ribose) polymerase (PARP), leading to programmed cell death .
- Inhibition of Angiogenesis : Studies indicate that PSD can significantly inhibit angiogenesis in tumor models, which is crucial for tumor growth and metastasis .
- Targeting Signaling Pathways : Research has revealed that PSD targets specific signaling pathways involved in cancer progression. It inhibits the c-Met signaling pathway, which is associated with cell proliferation and angiogenesis . Additionally, it has been shown to regulate the expression of Ras-related C3 botulinum toxin substrate 3 (RAC3), potentially overcoming resistance to conventional chemotherapy agents like paclitaxel .
Pharmacokinetics and Bioavailability
The pharmacokinetic profile of this compound has been investigated using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This method allows for the determination of PSD levels in biological samples, providing insights into its absorption and bioavailability in vivo . The findings suggest that PSD possesses favorable pharmacokinetic properties, which are essential for its therapeutic application.
Case Studies
Several case studies have illustrated the clinical relevance of this compound:
- Gastric Cancer : In a study involving gastric cancer models, PSD significantly prolonged survival times and inhibited tumor growth effectively .
- Lung Adenocarcinoma : Research indicated that combining PSD with paclitaxel enhanced treatment efficacy against paclitaxel-resistant lung adenocarcinoma cells in both cell culture and mouse xenograft models .
- Pancreatic Cancer : In vivo studies demonstrated that PSD treatment resulted in marked inhibition of pancreatic cancer cell proliferation and induced apoptosis through modulation of key signaling pathways .
Summary Table of Applications
作用機序
パルスサティラサポニンDは、複数の分子標的と経路を通じてその効果を発揮します。
アポトーシスの誘導: Bcl-2/Bax-カスパーゼ-3シグナル経路を活性化し、癌細胞でプログラムされた細胞死を引き起こします.
血管新生阻害: パルスサティラサポニンDは、腫瘍の増殖に不可欠な新しい血管の形成を阻害します.
抗炎症作用: 炎症性サイトカインの産生を抑制し、炎症性経路の活性化を阻害します.
類似の化合物との比較
類似の化合物
プルチネノシドA: 抗がん作用と抗炎症作用を持つもう一つのトリテルペノイドサポニンです.
プルチネノシドC: 抗菌作用と抗がん作用が知られています.
パルスサチロシドE: 抗がん作用や抗炎症作用など、同様の薬理作用を示します.
独自性
パルスサティラサポニンDは、強力な抗がん作用と、正常な細胞を傷つけずに癌細胞で選択的にアポトーシスを誘導する能力により、独特です 。 この選択的な作用は、がん治療のための有望な候補です .
類似化合物との比較
Similar Compounds
Pulchinenoside A: Another triterpenoid saponin with anticancer and anti-inflammatory properties.
Pulchinenoside C: Known for its antimicrobial and anticancer activities.
Pulsatilloside E: Exhibits similar pharmacological activities, including anticancer and anti-inflammatory effects.
Uniqueness
Pulsatilla saponin D is unique due to its potent anticancer activity and its ability to selectively induce apoptosis in cancer cells while sparing normal cells . This selective action makes it a promising candidate for cancer therapy .
生物活性
Pulsatilla saponin D (PSD), a triterpenoid saponin isolated from various species of the Pulsatilla plant, particularly Pulsatilla koreana and Pulsatilla chinensis, has garnered significant attention in recent years due to its diverse biological activities. This article reviews the current understanding of the biological effects of PSD, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.
Anticancer Properties
Cytotoxicity and Antiproliferative Effects
Numerous studies have demonstrated that this compound exhibits potent cytotoxic effects against various cancer cell lines. For instance, one study reported that PSD showed IC50 values ranging from 1.2 to 4.7 μM against five human tumor cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer) . Another study highlighted its effectiveness in inhibiting the proliferation of pancreatic cancer cells and inducing apoptosis .
Mechanisms of Action
The anticancer effects of PSD are attributed to several mechanisms:
- Apoptosis Induction : PSD has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins .
- Inhibition of Angiogenesis : Studies indicate that PSD inhibits angiogenesis by suppressing key signaling pathways such as c-Met and VEGF (Vascular Endothelial Growth Factor) .
- Cell Cycle Arrest : Research has demonstrated that PSD can induce cell cycle arrest at the G1 phase, further contributing to its antiproliferative effects .
In Vivo Studies
In vivo studies using mouse xenograft models have confirmed the efficacy of PSD in reducing tumor growth. One study showed that treatment with PSD significantly delayed tumor growth in a dose-dependent manner, demonstrating its potential as a chemotherapeutic agent .
Case Studies
Several case studies have reported on the clinical implications of this compound:
- Pancreatic Cancer : In a study involving pancreatic cancer xenografts, treatment with PSD resulted in marked inhibition of tumor growth and increased survival rates in treated mice .
- Lung Cancer Resistance : A recent study suggested that PSD could overcome paclitaxel resistance in lung adenocarcinoma by inhibiting RAC3 expression, thereby enhancing the efficacy of conventional chemotherapy .
Pharmacokinetics and Bioavailability
Research into the pharmacokinetics of this compound has indicated that it undergoes significant metabolic transformations in vivo. A study identified 18 metabolites of PSD in rat plasma, urine, and feces, highlighting its complex metabolic fate and potential implications for therapeutic use .
Comparative Analysis
The following table summarizes key findings regarding the biological activity of this compound compared to other saponins:
Saponin | Source | IC50 (μM) | Mechanism | Cancer Type |
---|---|---|---|---|
This compound | Pulsatilla koreana | 1.2 - 4.7 | Apoptosis induction, angiogenesis inhibition | Breast, colon, pancreatic |
Pulsatilla Saponin A | Pulsatilla chinensis | 5 - 10 | DNA damage induction | Hepatocellular carcinoma |
Other Saponins | Various | Varies | Varies | Various |
特性
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,9R,10S,12aR,14bS)-9-(hydroxymethyl)-10-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,12a-hexamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H76O17/c1-22-30(50)33(53)35(55)38(60-22)64-37-32(52)26(62-39-36(56)34(54)31(51)25(19-48)61-39)20-59-40(37)63-29-11-12-43(4)27(44(29,5)21-49)10-13-46(7)28(43)9-8-23-24-18-42(2,3)14-16-47(24,41(57)58)17-15-45(23,46)6/h8,22,24-40,48-56H,9-21H2,1-7H3,(H,57,58)/t22-,24-,25+,26-,27+,28+,29-,30-,31+,32-,33+,34-,35+,36+,37+,38-,39-,40-,43-,44-,45+,46+,47-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOLICHUQXFAOEP-YDIXZRNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(COC2OC3CCC4(C(C3(C)CO)CCC5(C4CC=C6C5(CCC7(C6CC(CC7)(C)C)C(=O)O)C)C)C)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@H](CO[C@H]2O[C@H]3CC[C@]4([C@H]([C@]3(C)CO)CC[C@@]5([C@@H]4CC=C6[C@]5(CC[C@@]7([C@H]6CC(CC7)(C)C)C(=O)O)C)C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H76O17 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901315269 | |
Record name | Pulsatilla saponin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
913.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68027-15-6 | |
Record name | Pulsatilla saponin D | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=68027-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pulsatilla saponin D | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901315269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What are the primary molecular targets of PSD?
A1: Research suggests that PSD exerts its anticancer effects through multiple mechanisms, primarily by targeting the c-Met receptor tyrosine kinase [, ]. It also disrupts autophagic flux by inhibiting autophagosome-lysosome fusion and lysosomal acidification [, ].
Q2: How does PSD's interaction with c-Met affect cancer cells?
A2: PSD acts as an allosteric inhibitor of c-Met, hindering the activation of downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis []. This inhibition leads to decreased phosphorylation of key signaling molecules like Akt, mTOR, and p70S6K, ultimately suppressing tumor progression [, ].
Q3: What is the role of PSD in autophagy inhibition, and how does it contribute to its anticancer activity?
A3: PSD disrupts autophagy by blocking autophagosome-lysosome fusion, leading to the accumulation of autophagosomes and p62, a protein normally degraded through autophagy [, ]. This disruption of autophagic flux enhances the anticancer activity of chemotherapeutic agents, suggesting a potential for synergistic therapeutic approaches [, ].
Q4: What is the molecular formula and weight of PSD?
A4: The molecular formula of PSD is C48H76O18, and its molecular weight is 913.1 g/mol.
Q5: Is there any spectroscopic data available for PSD?
A5: Yes, the structural elucidation of PSD has been achieved through various spectroscopic techniques, including FABMS and 1D and 2D NMR []. These techniques provide detailed information about the compound's structure, including the arrangement of its sugar moieties and the stereochemistry of its chiral centers.
Q6: How do structural modifications of PSD impact its activity and toxicity?
A6: Studies on PSD derivatives have revealed valuable insights into its SAR. Modifications to the C-ring, C-28 position, or the sugar moiety at the C-3 position significantly influence its cytotoxicity and hemolytic toxicity []. For instance, some derivatives with modifications at the C-28 position exhibit reduced hemolytic toxicity while maintaining potent anticancer activity [].
Q7: Have any PSD derivatives shown improved pharmacological profiles compared to the parent compound?
A7: Yes, several synthesized PSD derivatives have demonstrated enhanced antiproliferative activity and reduced toxicity compared to the parent compound [, ]. For example, compound 14, a PSD derivative, exhibited significant cytotoxicity against A549 lung cancer cells without exhibiting hemolytic toxicity [].
Q8: Has the metabolism of PSD been studied?
A9: While detailed metabolic profiles are yet to be fully elucidated, studies using LC-MS/MS techniques have identified several metabolites of PSD in rats []. Further research is needed to characterize these metabolites and understand their pharmacological significance.
Q9: What types of cancer cells are most sensitive to PSD?
A10: In vitro studies have demonstrated PSD's antiproliferative activity against a broad range of cancer cell lines, including lung cancer (A549) [, ], hepatocellular carcinoma (SMMC-7721, H22) [, ], breast cancer (MCF-7, MDA-MB-231) [], cervical cancer (HeLa) [], pancreatic cancer [], and glioblastoma (U87-MG, T98G) [, ].
Q10: Has PSD's anticancer efficacy been demonstrated in animal models?
A11: Yes, PSD exhibits significant antitumor activity in various in vivo models. It effectively inhibits tumor growth in xenograft models of hepatocellular carcinoma [, ], lung cancer [], and pancreatic cancer []. These studies provide compelling evidence for PSD's potential as an anticancer therapeutic agent.
Q11: What about clinical trials involving PSD?
A11: While preclinical evidence strongly supports further investigation of PSD, no clinical trials have been conducted to date. Further research is needed to translate these promising findings into clinical settings.
Q12: Are there any strategies being explored to enhance the delivery and targeting of PSD?
A14: Research is ongoing to develop novel drug delivery systems for PSD to improve its bioavailability and target specificity. One such strategy involves using pH-sensitive polymers like Eudragit S100 to create colon-targeted drug delivery systems [].
Q13: How is PSD typically quantified in biological samples?
A15: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a sensitive and specific method commonly employed for the quantification of PSD in biological matrices, such as plasma [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。